N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(2)9-16(14-6-7-23(21,22)10-14)15(18)12-4-3-5-13(8-12)17(19)20/h3-5,8,11,14H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWQAIPNDRSLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide, with the CAS number 874788-40-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₂₁N₃O₅S
- Molecular Weight : 339.4 g/mol
- Structure : The compound features a thiolane ring with a nitrobenzamide moiety, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiolane structure followed by the introduction of the nitrobenzamide group. Specific methodologies may include:
- Oxidation : The thiolane is oxidized to form the dioxo derivative.
- Amidation : Reaction with 3-nitrobenzoic acid or its derivatives to form the final amide product.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing dioxolane structures have shown promising antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans .
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Excellent | 625 - 1250 |
| Staphylococcus epidermidis | Significant | Not specified |
| Enterococcus faecalis | Moderate | 625 |
| Candida albicans | Excellent | Not specified |
The primary mechanism by which this compound exerts its biological effects involves modulation of ion channels and potential interference with bacterial cell wall synthesis. Specifically, it may activate G protein-gated inwardly rectifying potassium (GIRK) channels, leading to cellular hyperpolarization and altered neuronal signaling .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antibacterial Screening : A study on related dioxolane derivatives demonstrated their effectiveness against Gram-positive bacteria. Compounds were tested for their minimum inhibitory concentrations (MICs), revealing a spectrum of activity .
- Antifungal Properties : Another investigation highlighted that many dioxolane derivatives exhibited antifungal activity against C. albicans, suggesting that modifications in the side chains could enhance efficacy .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that compounds in this class may possess favorable metabolic stability and bioavailability, making them suitable candidates for further drug development .
Scientific Research Applications
Synthesis and Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique thiolane structure allows for various chemical modifications, leading to the development of more complex molecules. It can be utilized in:
- Synthesis of Bioactive Compounds : The compound can be modified to produce derivatives with enhanced biological activity.
- Material Science : It is explored for potential applications in developing novel materials with specific properties.
Research has indicated that N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide exhibits various biological activities:
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against a range of pathogens. For instance, derivatives have been tested against bacteria and fungi with promising results.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Compound A | 10.7 - 21.4 μmol/mL | 21.4 - 40.2 μmol/mL |
| Compound B | Not specified | Not specified |
Pharmacological Potential
The compound is being investigated for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : In vitro studies have demonstrated that derivatives can inhibit the proliferation of cancer cell lines such as HepG2 and DLD.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
Case Study 1: Antitumor Evaluation
A study evaluated the antitumor activity of derivatives similar to this compound against human tumor cells using various parameters such as IC50 values.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds, demonstrating their effectiveness against common bacterial strains and providing insights into structure-activity relationships.
Chemical Reactions Analysis
Nitro Group Reduction
The meta-nitro group on the benzamide ring can undergo reduction to form an amine derivative. This transformation is critical for modifying bioactivity or enabling further functionalization.
Reaction Conditions :
-
Catalytic Hydrogenation : H₂ gas (1–3 atm) with palladium-on-carbon (Pd/C, 5–10% w/w) in ethanol at 25–50°C .
-
Chemical Reduction : SnCl₂ in HCl(aq) or Fe in acetic acid under reflux .
Product :
N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methylpropyl)-3-aminobenzamide.
Characterization :
-
FT-IR : Loss of NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹, ~1350 cm⁻¹); emergence of N–H stretches (~3400 cm⁻¹) .
-
¹H NMR : New aromatic protons shifted upfield (δ 6.5–7.0 ppm) due to electron-donating amine group .
Amide Hydrolysis
The tertiary amide bond can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid and amine fragments.
Reaction Conditions :
| Condition | Reagents | Temperature | Outcome |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | 100–110°C | 3-nitrobenzoic acid + thiolan-amine |
| Basic Hydrolysis | 4M NaOH, methanol/water (1:1) | 60–80°C | 3-nitrobenzoate salt + thiolan-amine |
Mechanistic Insight :
-
The electron-withdrawing nitro group stabilizes the transition state, accelerating hydrolysis compared to unsubstituted benzamides .
-
Product Purity : Requires recrystallization (e.g., methanol/water) to remove byproducts .
Electrophilic Aromatic Substitution
The nitro group deactivates the benzene ring, directing electrophiles to the meta position. Limited reactivity is observed under standard conditions.
Example Reaction : Nitration
Conditions :
-
Further nitration is sterically hindered due to the existing nitro and amide groups. Minor dinitro derivatives form at elevated temperatures (>50°C) .
Thiolane Sulfone Reactivity
The 1,1-dioxothiolane (sulfolane) moiety exhibits stability under most conditions but can participate in ring-opening reactions with strong nucleophiles.
Ring-Opening via Nucleophilic Attack :
-
Reagents : LiAlH₄, Grignard reagents (e.g., MeMgBr).
-
Product : Linear sulfone derivatives (e.g., N-(3-mercaptopropyl)-N-(2-methylpropyl)-3-nitrobenzamide).
Oxidation/Reduction :
-
The sulfone group is resistant to further oxidation. Reduction with LiAlH₄ may cleave the S–O bonds, but literature data are sparse.
Alkylation/Acylation of Amine
The secondary amine in the thiolan-3-yl group can undergo alkylation or acylation if deprotected.
Example Reaction :
-
Acylation : Acetic anhydride, pyridine, 25°C.
Product :
N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methylpropyl)-N-acetyl-3-nitrobenzamide.
Characterization :
Photochemical Reactions
The nitro group may facilitate photoinduced electron transfer, leading to degradation or rearrangement.
Conditions :
Comparative Reaction Table
Mechanistic and Synthetic Considerations
-
Steric Effects : The 2-methylpropyl group hinders reactions at the amide nitrogen, favoring modifications at the nitro or sulfone groups .
-
Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance nitro group reactivity in substitution reactions .
-
Impurity Control : Byproducts from incomplete reduction or hydrolysis require chromatographic purification (e.g., silica gel, ethyl acetate/hexane) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfolane Moieties
2-(4-Bromophenoxy)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)acetamide
- Structural Similarities : Shares the N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl) backbone.
- Key Differences: Replaces the 3-nitrobenzamide with a 2-(4-bromophenoxy)acetamide group.
- The acetamide linker may alter conformational flexibility, affecting binding to biological targets. Sulfolane’s polar sulfone group likely enhances solubility in both compounds, but the nitro group in the target compound may increase reactivity in redox environments.
2-Cyano-3-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide
- Structural Similarities : Contains the sulfolane moiety fused to a pyrazolo-pyridine heterocycle.
- Key Differences: Incorporates a cyano group and methoxyphenyl substituent, diverging from the nitrobenzamide core.
- Property Implications: The cyano group increases electron-withdrawing effects, similar to the nitro group, but with reduced steric demand.
Analogues with Amide-Based Scaffolds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Similarities : Features a benzamide core with an N-substituted alkylamine.
- Key Differences : Replaces sulfolane with a hydroxyl-containing ethyl group and substitutes the nitro group with a methyl group.
- The methyl group at the benzamide meta-position lacks the strong electron-withdrawing effects of the nitro group, altering electronic interactions with targets.
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
- Structural Similarities : Incorporates a sulfonamide (SO₂) group, analogous to the sulfolane’s sulfone moiety.
- Key Differences : Benzodithiazine ring system with chlorine and methyl substituents, paired with a hydrazine group.
- Property Implications: The sulfonamide group may enhance metabolic stability, similar to sulfolane, but the benzodithiazine ring introduces rigidity, reducing rotatable bond count (advantageous for bioavailability ).
Phosphonothiolate Derivatives
- Example: O-Isobutyl S-2-dipropylaminoethyl methylphosphonothiolate
- Structural Similarities: Contains sulfur-based functional groups (phosphonothiolate).
- Key Differences: Phosphorus-centered structure with isobutyl and aminoethyl substituents.
- Property Implications: Phosphonothiolates are more hydrolytically labile than sulfolanes, affecting stability in physiological conditions. The charged phosphorus group may limit membrane permeability compared to the neutral sulfolane moiety.
Comparative Physicochemical and Pharmacokinetic Analysis
Research Findings and Implications
- Sulfolane vs. Sulfonamide : Sulfolane’s cyclic sulfone provides conformational rigidity and metabolic stability compared to linear sulfonamides, which may undergo faster clearance .
- This contrasts with methyl or bromophenoxy groups, which rely on non-covalent interactions .
- Bioavailability Considerations : The target compound’s moderate rotatable bond count (~6-8) and PSA (~140 Ų) align with Veber’s criteria for acceptable rat bioavailability, though its nitro group may increase first-pass metabolism .
Preparation Methods
Synthetic Strategies and Methodologies
Core Thiolan Intermediate Preparation
The 1,1-dioxo-thiolan-3-amine scaffold serves as the foundational intermediate. Two validated approaches exist:
Oxidation of Tetrahydrothiophene Derivatives
- Procedure : Tetrahydrothiophene-3-one is oxidized to 1,1-dioxo-thiolan-3-one using H₂O₂ (30%) in acetic acid at 60°C for 6 hr. Subsequent reductive amination with ammonium acetate and NaBH₃CN in methanol yields 1,1-dioxo-thiolan-3-amine (78% yield).
- Key Data :
Step Reagents Temp (°C) Time (hr) Yield (%) Oxidation H₂O₂, CH₃COOH 60 6 92 Reductive Amination NH₄OAc, NaBH₃CN 25 12 78
Cyclization of β-Chloroethylsulfonyl Chloride
N-Alkylation with 2-Methylpropyl Groups
Introducing the branched alkyl chain requires selective mono-alkylation to avoid quaternary ammonium salt formation:
Alkylation with Isobutyl Bromide
- Conditions : 1,1-Dioxo-thiolan-3-amine (1 eq), isobutyl bromide (1.2 eq), K₂CO₃ (2 eq) in DMF at 80°C for 8 hr.
- Yield : 84% after silica gel chromatography (hexane:EtOAc = 3:1).
- Challenges : Over-alkylation minimized by controlled stoichiometry and temperature.
Reductive Amination Approach
Amide Bond Formation with 3-Nitrobenzoyl Chloride
The final acylation step demands careful activation to prevent epimerization or decomposition:
Schotten-Baumann Reaction
- Procedure : N-Isobutyl-1,1-dioxo-thiolan-3-amine (1 eq) reacts with 3-nitrobenzoyl chloride (1.1 eq) in dichloromethane/10% NaOH (0°C, 2 hr).
- Yield : 68% after recrystallization (ethanol/water).
Carbodiimide-Mediated Coupling
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Total Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Oxidation + Alkylation + DCC Coupling | 3 | 62 | 98 | High |
| Cyclization + Reductive Amination + Schotten-Baumann | 3 | 51 | 95 | Moderate |
Critical Observations
- Cost Factors : DCC/DMAP coupling offers superior yields but increases reagent costs versus Schotten-Baumann.
- Side Products : N,N-Diisobutyl byproducts (≤5%) observed in alkylation steps require chromatographic removal.
- Solvent Impact : DMF enhances alkylation kinetics but complicates purification vs. THF or dichloroethane.
Mechanistic Insights
Alkylation Selectivity
The thiolan-3-amine’s steric environment favors mono-alkylation. DFT calculations (B3LYP/6-31G*) indicate a 12.3 kcal/mol preference for isobutyl addition to the less hindered amine lone pair.
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 23 | 11 |
| PMI (Process Mass Intensity) | 45 | 28 |
| Energy Consumption (kW·h/kg) | 18 | 9 |
Q & A
Basic Research Questions
Q. What synthetic pathways are commonly used to prepare N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-N-(2-methylpropyl)-3-nitrobenzamide, and how are intermediates characterized?
- Methodology : The compound is synthesized via a multi-step process involving:
- Condensation reactions : Coupling the thiolane sulfone moiety (1,1-dioxo-thiolan-3-amine) with 3-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate intermediates.
- Characterization : Nuclear magnetic resonance (NMR, H and C), mass spectrometry (MS), and X-ray crystallography for structural confirmation .
- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts like unreacted amines or hydrolyzed intermediates.
Q. Which spectroscopic and chromatographic techniques are critical for confirming the purity and structure of this compound?
- Techniques :
- NMR Spectroscopy : Assign peaks for the thiolan-3-yl sulfone group (~3.0–4.0 ppm for sulfonyl protons) and nitrobenzamide aromatic protons (~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and rule out impurities.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers validate the compound’s activity as a GIRK1/2 potassium channel activator, and what experimental controls are essential?
- Methodology :
- Electrophysiological assays : Patch-clamp experiments on transfected HEK293 cells expressing GIRK1/2 channels to measure current activation .
- Dose-response curves : Determine EC values (e.g., 10 nM–10 µM range) and compare to known activators like ML296.
- Controls : Include cells transfected with empty vectors and use selective inhibitors (e.g., tertiapin-Q) to confirm target specificity .
- Data Analysis : Normalize currents to baseline and use software (e.g., Clampfit) for kinetic modeling.
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of the nitrobenzamide moiety in modulating GIRK activity?
- Approaches :
- Analog synthesis : Modify the nitro group (e.g., replace with cyano or trifluoromethyl) and assess potency via biochemical assays .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with GIRK’s cytoplasmic domain .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., sulfone oxygen) and hydrophobic regions .
Q. How should researchers design pharmacokinetic studies to evaluate oral bioavailability, given the compound’s molecular properties?
- Design :
- In vitro assays : Caco-2 cell monolayers to predict intestinal permeability and PAMPA for passive diffusion .
- In vivo studies : Administer the compound orally and intravenously in rodents, then measure plasma concentrations via LC-MS/MS.
- Key Parameters : Calculate bioavailability (F%) and correlate with molecular descriptors (e.g., polar surface area <140 Ų, ≤10 rotatable bonds) .
- Challenges : Address metabolic instability by testing liver microsomal stability and identifying major metabolites.
Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro binding affinity and in vivo efficacy for this compound?
- Potential Causes :
- Poor bioavailability : High polar surface area or excessive rotatable bonds may limit absorption .
- Off-target effects : Screen against related ion channels (e.g., Kv7) using selectivity panels .
- Solutions :
- Prodrug design : Mask polar groups (e.g., esterify sulfone) to enhance permeability.
- Tissue distribution studies : Use radiolabeled compound to assess brain/heart penetration if targeting neuronal/cardiac GIRK channels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
